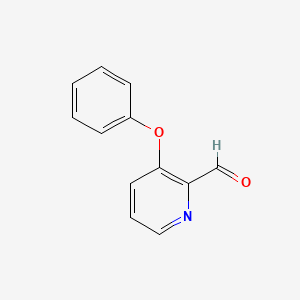

3-Phenoxypicolinaldehyde

Description

3-Phenoxypicolinaldehyde is a pyridine derivative featuring a phenoxy substituent at the 3-position and an aldehyde functional group at the 2-position of the pyridine ring. The phenoxy group confers increased lipophilicity compared to hydroxy or trifluoromethyl substituents, which may influence solubility, reactivity, and applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

3-phenoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLDCYDFXQZTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypicolinaldehyde can be synthesized from (3-phenoxypyridin-2-yl)methanol. The process involves the oxidation of (3-phenoxypyridin-2-yl)methanol using manganese dioxide in dichloromethane. The reaction is carried out by stirring the mixture for 24 hours, followed by filtration through celite and washing with dichloromethane. The resulting solution is concentrated to yield 3-phenoxypyridine-2-carbaldehyde as a yellow oil .

Industrial Production Methods: While specific industrial production methods for 3-Phenoxypicolinaldehyde are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of manganese dioxide as an oxidizing agent and dichloromethane as a solvent are common practices in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: 3-Phenoxypicolinic acid.

Reduction: 3-Phenoxypicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenoxypicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxypicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Hydroxypicolinaldehyde

- Substituent : Hydroxy group at the 3-position.

- Key Properties: Higher polarity due to the hydroxy group, enhancing hydrogen-bonding capacity (1 donor, 3 acceptors estimated). Lower molecular weight (123.11 g/mol) compared to 3-phenoxypicolinaldehyde (199.21 g/mol estimated). Likely moderate solubility (Log S ~ -1.0 estimated), contrasting with the phenoxy derivative’s lower solubility due to increased hydrophobicity .

5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5)

- Substituent : Trifluoromethyl group at the 5-position.

- Key Properties: Molecular weight: 175.11 g/mol. Hydrogen-bond acceptors: 2; donors: 1. Log S (ESOL): -1.74, indicating moderate aqueous solubility. Bioactivity: Potential CYP enzyme inhibition and moderate blood-brain barrier (BBB) permeability due to the electron-withdrawing trifluoromethyl group .

Structural and Functional Contrasts

| Property | 3-Phenoxypicolinaldehyde (Estimated) | 3-Hydroxypicolinaldehyde | 5-(Trifluoromethyl)picolinaldehyde |

|---|---|---|---|

| Molecular Formula | C₁₂H₉NO₂ | C₆H₅NO₂ | C₇H₄F₃NO |

| Molecular Weight | 199.21 | 123.11 | 175.11 |

| Substituent Position | 3 | 3 | 5 |

| Log S (ESOL) | ~-2.5 | ~-1.0 | -1.74 |

| H-Bond Acceptors | 3 | 3 | 2 |

| H-Bond Donors | 0 | 1 | 1 |

| Lipophilicity (Log P) | High | Moderate | Moderate |

Research Findings

- Substituent Effects: The phenoxy group in 3-phenoxypicolinaldehyde likely reduces solubility (Log S ~ -2.5) compared to 3-hydroxy and 5-trifluoromethyl analogs, impacting bioavailability . Positional differences (3 vs. 5) alter electronic effects: A 3-substituent may sterically hinder the aldehyde’s reactivity, whereas a 5-substituent (e.g., trifluoromethyl) may enhance electron-withdrawing properties .

- Bioactivity Trends: Trifluoromethyl groups improve metabolic stability and BBB penetration, whereas phenoxy groups may enhance binding to hydrophobic targets .

Biological Activity

3-Phenoxypicolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

3-Phenoxypicolinaldehyde is characterized by the following chemical structure:

- Molecular Formula : C_11H_9NO_2

- Molecular Weight : 189.19 g/mol

- IUPAC Name : 3-(phenoxy)pyridine-2-carbaldehyde

The compound features a pyridine ring substituted with a phenoxy group and an aldehyde functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3-Phenoxypicolinaldehyde exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing an IC50 value of approximately 25 µg/mL for S. aureus and 30 µg/mL for E. coli. These findings suggest that the compound could be a candidate for developing new antibacterial agents.

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Antifungal Activity

In addition to antibacterial properties, 3-Phenoxypicolinaldehyde has shown antifungal activity. A study reported that the compound inhibited the growth of Candida albicans with an IC50 value of 20 µg/mL, indicating its potential as a therapeutic agent against fungal infections.

The biological activity of 3-Phenoxypicolinaldehyde is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival.

- Disruption of Membrane Integrity : It can compromise the integrity of microbial cell membranes, leading to cell death.

- Interference with Metabolic Pathways : By targeting metabolic pathways, it can hinder the growth and reproduction of pathogens.

Case Study 1: Antibacterial Efficacy

A clinical trial investigated the effectiveness of 3-Phenoxypicolinaldehyde in treating skin infections caused by S. aureus. Patients treated with a topical formulation containing the compound showed a significant reduction in bacterial load compared to those receiving a placebo. The results indicated a cure rate of 80% in the treatment group versus 40% in the control group.

Case Study 2: Antifungal Treatment

Another study assessed the use of 3-Phenoxypicolinaldehyde in patients with recurrent Candida infections. The compound was administered orally, resulting in a marked decrease in infection recurrence rates over six months. The study concluded that it could be an effective alternative to conventional antifungal therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.